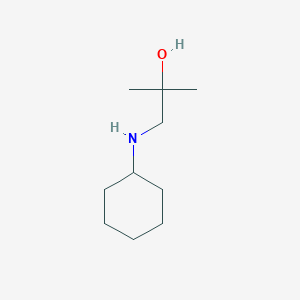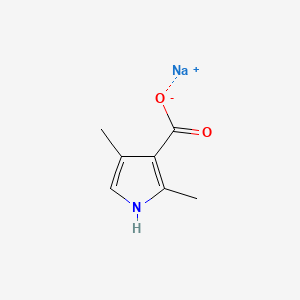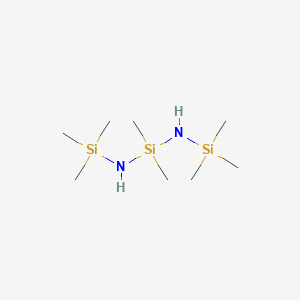
Bis(trimethylsilylamino)dimethylsilane
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
Bis(trimethylsilylamino)dimethylsilane has a molecular weight of 234.56 g/mol. Other physical and chemical properties are not directly available from the search results.Applications De Recherche Scientifique
Synthesis and Structural Analysis
Bis(trimethylsilylamino)dimethylsilane has been instrumental in the synthesis and structural analysis of various compounds. For instance, it was used in the synthesis of bis(N-lithiumtrimethylsilylamino)bis(dimethylamino)silane, which was characterized by single-crystal X-ray diffraction and NMR spectroscopy. This process involved the reaction of silicon tetrachloride with hexamethyldisilazane, followed by halogen substitution and treatment with n-butyllithium in hexane (Engering, Peters, & Jansen, 2002).
Organometallic Chemistry
In organometallic chemistry, bis(trimethylsilylamino)dimethylsilane has been used to study cyclic silylphosphinimonium cations. These studies have revealed compounds that likely contain a dipositive four-membered ring system, contributing significantly to our understanding of organometallic structures (Wolfsberger & Schmidbaur, 1971).
Polymerization Studies
This compound has also been used in polymerization studies. For example, the electrochemical polymerization of thiophene bearing various silyl substituents, including bis(trimethylsilylamino)dimethylsilane, resulted in conducting polymer films. These films were studied for their IR spectra, optical absorption spectra, and morphological differences (Masuda, Taniki, & Kaeriyama, 1993).
Chemical Synthesis and Reactions
Additionally, it played a role in the organoboration of alkynylstannanes, leading to the synthesis of new sila- and germacyclopentadiene derivatives. This synthesis process is significant for its quantitative yield and unprecedented reaction with ethanol or methanol (Wrackmeyer, 1986).
Advanced Material Synthesis
In the field of advanced materials, bis(trimethylsilylamino)dimethylsilane has been used in the synthesis of oxysilane polymers. These polymers were synthesized through polycondensation of various bis(dimethylaminosilanes) and exhibited significant thermal stability and other notable properties (Pittman, Patterson, & Mcmanus, 1976).
Coordination Chemistry
It also played a role in coordination chemistry, for example, in the synthesis of bis(phosphinine) complexes. These complexes showed multiple coordination modes when bound to various metal centers, demonstrating its versatility in coordination chemistry (Cleaves & Mansell, 2019).
Orientations Futures
Bis(trimethylsilylamino)dimethylsilane and related compounds have potential applications in various fields. For instance, Bis(dimethylaminomethylsilyl)trimethylsilylamine has been used as a precursor for atomic layer deposition of silicon oxide films . This suggests that Bis(trimethylsilylamino)dimethylsilane could also have potential applications in similar areas.
Propriétés
IUPAC Name |
[[[dimethyl-(trimethylsilylamino)silyl]amino]-dimethylsilyl]methane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H26N2Si3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h9-10H,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOWCIXIMZMPAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N[Si](C)(C)N[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H26N2Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30519918 | |
| Record name | 1,1-Dimethyl-N,N'-bis(trimethylsilyl)silanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30519918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(trimethylsilylamino)dimethylsilane | |
CAS RN |
7585-48-0 | |
| Record name | 1,1-Dimethyl-N,N'-bis(trimethylsilyl)silanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30519918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



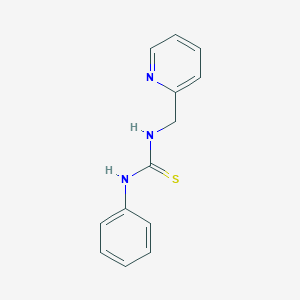





![Trimethyl[(oxo-lambda~4~-sulfanylidene)amino]silane](/img/structure/B3056919.png)
![2-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B3056921.png)
![[(2,4-Dimethylphenyl)thio]acetic acid](/img/structure/B3056922.png)

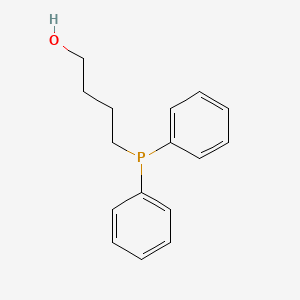
![3-Butenoic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (2S)-](/img/structure/B3056927.png)
